molecular formula C12H15BClIO2 B1624798 2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 479411-94-4

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1624798
CAS RN: 479411-94-4
M. Wt: 364.42 g/mol
InChI Key: UPLYDXJRCRVGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-CI-TMD, is a boron-containing reagent that has been used in a variety of synthetic organic and inorganic chemistry applications. It is a highly versatile and efficient reagent, with a wide range of applications in organic and inorganic synthesis, catalysis, and bioconjugation. It is commonly used as a coupling agent, catalyst, or cross-linking agent in the synthesis of organic and inorganic compounds, and as a reagent for the synthesis of boronic acid derivatives.

Scientific Research Applications

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in the synthesis of novel boronic acid derivatives, which have potential applications in the fields of medicinal chemistry and drug discovery. It has also been used in the synthesis of polymers, catalysts, and other materials for use in materials science and nanotechnology. Additionally, it has been used in the synthesis of polymeric materials for use in the development of new drug delivery systems.

Mechanism Of Action

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a coupling agent in the synthesis of organic and inorganic compounds. It is an efficient boron-containing reagent that is capable of forming strong covalent bonds between organic molecules. It is also capable of forming strong hydrogen bonds between molecules, which can be used to catalyze the formation of polymeric materials. In addition, it is a highly reactive reagent that is capable of forming strong covalent bonds with other molecules, such as boronic acid derivatives.
Biochemical and Physiological Effects
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly reactive reagent, and as such its biochemical and physiological effects are not well understood. However, it has been demonstrated to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been shown to have no adverse effects on human cells or tissue cultures.

Advantages And Limitations For Lab Experiments

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an efficient and versatile reagent that has a wide range of applications in the laboratory. It is a highly reactive reagent that is capable of forming strong covalent bonds between organic molecules, and it is also capable of forming strong hydrogen bonds between molecules. Additionally, it is a non-toxic and non-irritating reagent that has no adverse effects on human cells or tissue cultures. However, its reactivity can make it difficult to control in some laboratory experiments, and it can be difficult to remove from reaction mixtures.

Future Directions

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly versatile and efficient reagent that has a wide range of potential applications in the laboratory. In the future, it may be used in the synthesis of novel materials for use in materials science and nanotechnology, as well as in the development of new drug delivery systems. Additionally, it may be used in the synthesis of boronic acid derivatives for use in medicinal chemistry and drug discovery. Furthermore, it may be used in the synthesis of polymeric materials for use in the development of new materials with improved properties. Finally, it may be used in the synthesis of catalysts for use in organic and inorganic synthesis.

properties

IUPAC Name

2-(3-chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLYDXJRCRVGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466352
Record name 2-(3-CHLORO-5-IODOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

479411-94-4
Record name 2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479411-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-CHLORO-5-IODOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.